2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is characterized by the presence of bromine, fluorine, and methyl groups on the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-fluoro-2-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to deprotonate the boronic ester, facilitating the reaction.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions depend on the reactants used. For instance, in a Suzuki-Miyaura reaction, the product would be a biaryl compound formed by coupling the phenyl ring of the boronic ester with another aromatic ring.
Scientific Research Applications
2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Biological Research: The compound can be used to modify biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination to form the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-methylphenylboronic acid
- 2-(3-Bromo-5-fluoro-2-methylphenyl)-2-methyl-1,3-dioxolane
- 3-Bromo-5-fluoro-2-methylphenyl acetate
Uniqueness
2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly reactive in cross-coupling reactions. The presence of bromine and fluorine atoms also provides additional sites for further functionalization, enhancing its versatility in organic synthesis.
Properties
Molecular Formula |
C13H17BBrFO2 |
---|---|
Molecular Weight |
314.99 g/mol |
IUPAC Name |
2-(3-bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-10(6-9(16)7-11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChI Key |
CTSPDBKBVMLNHY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.